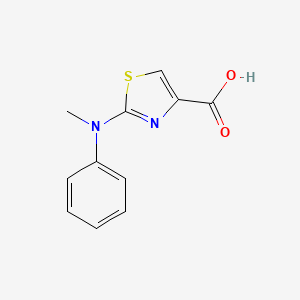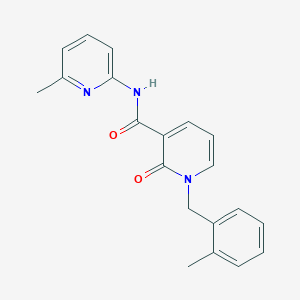
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile is a compound that has captured significant attention within the scientific community. Known for its unique structure, which combines elements of pyridine, piperidine, and benzonitrile, this compound has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile involves multiple synthetic steps:
Step 1: Synthesis of 3-chloropyridine-4-yl alcohol through the reaction of 3-chloropyridine with an appropriate oxidizing agent.
Step 2: Coupling of the chloropyridine derivative with piperidine to form 4-((3-chloropyridin-4-yl)oxy)piperidine.
Step 3: Introduction of the benzonitrile group via a carbonylation reaction to form the final compound.
These reactions typically require controlled conditions, such as temperature regulation, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to optimize reaction time and resource use. Automated systems and advanced purification techniques are employed to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions:
Oxidation: Conversion of functional groups into more oxidized forms.
Reduction: Introduction of hydrogen to reduce specific functional groups.
Substitution: Replacement of functional groups with others, depending on the desired derivative.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents for introducing or replacing halogen atoms.
Major Products
Major products formed include derivatives that retain the core structure of the compound but with functional group variations, which can be tailored for specific applications.
Scientific Research Applications
3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile has diverse applications across multiple fields:
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: In the study of cellular processes due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique pharmacological profile.
Industry: Used in the development of advanced materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, and modulates various biochemical pathways. Its mechanism can include inhibition or activation of these targets, leading to desired therapeutic or biological outcomes.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(4-((3-Chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile stands out due to its unique structural combination, offering distinct reactivity and functionality. Similar compounds might include:
3-(4-((3-Fluoropyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
3-(4-((3-Methylpyridin-4-yl)oxy)piperidine-1-carbonyl)benzonitrile
These compounds share structural similarities but differ in their chemical behavior and applications.
Properties
IUPAC Name |
3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-12-21-7-4-17(16)24-15-5-8-22(9-6-15)18(23)14-3-1-2-13(10-14)11-20/h1-4,7,10,12,15H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYBBOXDCYZRSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)
![N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2793396.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)

![N-[(4-{6-oxa-9-azaspiro[4.5]decane-9-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2793403.png)
![N-{[4-(3-methylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2793405.png)
![3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2793406.png)
![3-[(2,5-dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2793407.png)


